molecular formula C20H22N2O2S B13373801 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B13373801
M. Wt: 354.5 g/mol
InChI Key: XXCDVIPGODFYGG-UHFFFAOYSA-N
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Description

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester with 1-phenylcyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods, such as high-speed vibration milling, can be employed to reduce environmental impact and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • 2-{[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate}

Uniqueness

2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific structural features, such as the presence of a phenylcyclopentyl group and a thiophene ring. These features contribute to its distinct biological activities and applications compared to other similar compounds .

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-[(1-phenylcyclopentanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H22N2O2S/c21-17(23)16-14-9-6-10-15(14)25-18(16)22-19(24)20(11-4-5-12-20)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,21,23)(H,22,24)

InChI Key

XXCDVIPGODFYGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N

Origin of Product

United States

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